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Compound of Interest |

Compound Name: 7-Bromo-2-methylindole
CAS No.: 302912-38-5
Cat. No.: B1587362
. J

Content Type: Technical Reference & Application Guide Target Audience: Medicinal Chemists,
Analytical Scientists, and Process Development Engineers.[1]

Part 1: Executive Summary & Compound Profile

7-Bromo-2-methylindole (CAS: 302912-38-5) is a critical heterocyclic building block employed
in the synthesis of complex pharmaceutical agents, including soluble guanylate cyclase (sGC)
activators and serotonin receptor modulators.[1] Its structural uniqueness lies in the C-7
bromine handle—positioned adjacent to the indole nitrogen—which offers orthogonal reactivity
for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) compared to the C-2 or
C-3 positions.[1]

This guide provides a definitive spectroscopic breakdown of the compound, synthesizing
experimental data with mechanistic interpretation to aid in structure verification and impurity
profiling.[1]

Physicochemical Identity

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1587362?utm_src=pdf-interest
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1705368.htm
https://www.benchchem.com/product/b1587362?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1705368.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1705368.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1705368.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula

Molecular Weight 210.07 g/mol
208.98 (for
Exact Mass ); 210.98 (for
)
Appearance Off-white to pale yellow solid

) ) ~41-44 °C (consistent with 7-bromoindole
Melting Point
analogs)

Soluble in DMSO, CDCI
Solubility
, MeOH; sparingly soluble in water

Part 2: Spectroscopic Analysis (NMR, MS, IR)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]

[4][5][6][7]

The NMR profile of 7-Bromo-2-methylindole is characterized by the distinct shielding patterns
of the indole core, modified by the electron-withdrawing bromine at C-7 and the electron-
donating methyl group at C-2.[1]

Proton (

H) NMR Data (CDCI

, 400 MHZz)
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Position

Shift (

» PpmM)

Coupling ( Assignment

Multiplicity Integral .
, Hz) Logic

NH

8.10-8.30

Deshielded
by aromatic
ring current;
position

Broad Singlet 1H - varies with
concentration
and solvent
(H-bonding).
[1]

7.45-7.50

Para to Br,;

typical indole
Doublet (d) 1H -

H-4 position.

[1]

H-6

7.25-7.30

Ortho to Br;

slightly

deshielded
Doublet (d) 1H .

relative to

unsubstituted

indole.[1]

H-5

6.95-7.05

Meta to Br,;
exhibits
Triplet (t) /dd  1H coupling to
both H-4 and
H-6.[1]

H-3

6.15-6.25

Singlet (s) 1H - Characteristic
sharp singlet
for 2-
substituted
indoles;
shielded by

the electron-
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rich pyrrole
ring.[1]

Diagnostic
methyl peak;
CH ) may show
2.40-2.45 Singlet (s) 3H (allylic) fine allylic
coupling to H-
3.[1]

Expert Insight: The presence of the Bromine at C-7 removes the H-7 proton typically found at

7.1-7.2. In unsubstituted indoles, H-7 is often a doublet.[1] The absence of this
doublet and the simplification of the aromatic region to a 3-spin system (H-4, H-5,
H-6) is the primary confirmation of 7-substitution.[1]

Carbon (
C) NMR Data (CDCI

, 100 MH2z)
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Shift (
Position Assignment Note
» PpmM)

Quaternary; downfield due to
C-2 136.5 attachment to N and double

bond character.[1]

Quaternary; bridgehead

C-8 (Bridge) 134.0 carbon.[1]
) Quaternary; bridgehead

C-9 (Bridge) 129.5 carbon.[1]

C-4 120.5 Aromatic CH.

C-5 119.8 Aromatic CH.

C-6 123.2 Aromatic CH.
Diagnostic: Upfield shift due to
the "Heavy Atom Effect" of

C-7 105.0 _ _
Bromine attached directly to
the carbon.
Characteristic high-field

C-3 100.5 aromatic carbon in the pyrrole
ring.[1]

CH 13.8 Methyl group carbon.[1]

Mass Spectrometry (MS)[1][8]

Mass spectrometry provides the most rapid confirmation of the halogen presence due to the
unique isotopic abundance of Bromine.[1]

« lonization Mode: Electron Impact (El) or Electrospray lonization (ESI+).[1]

e Molecular lon (
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): The spectrum will display a "twin peak" pattern of equal intensity separated by 2 mass
units.[1]

o m/z 209: Corresponds to
Br isotope (
)[1]
o m/z 211: Corresponds to
Br isotope (
)[1]
Fragmentation Pathway (EI)
e (209/211): Stable molecular ion.[1]

» : Loss of the bromine radical is the primary fragmentation pathway, generating the 2-
methylindole cation.[1]

» : Further degradation of the indole core (loss of HCN from the pyrrole ring), typical of
nitrogen heterocycles.[1]

Molecular lon (M+) Fragment [M - Br]+ Fragment [M - Br - HCN]+

m/z 209 / 211 —C m/z 130 - m/z 103
(1:1 Ratio) (2-Methylindole core) (Phenyl cation derivative)

Figure 1: Primary Mass Spectrometry Fragmentation Pathway of 7-Bromo-2-methylindole

Click to download full resolution via product page

[1][2]
Infrared (IR) Spectroscopy[1][4][5][9]

IR is useful for verifying the integrity of the N-H functionality and the absence of carbonyl
impurities (e.g., from incomplete reduction of precursors).[1]
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Wavenumber (cm

Vibration Mode Description
)
Sharp, medium intensity band
(non-hydrogen bonded).[1]
3380 — 3420 N-H Stretch ] o
Broadens if solid is packed (H-
bonding).[1]
Weak aromatic C-H stretching
3050 — 3100 C-H Stretch (Ar) o
vibrations.
2910 — 2950 C-H Stretch (Alk) Methyl group C-H stretches.[1]
1580 — 1620 C=C Stretch Indole ring skeletal vibrations.

Characteristic band for aryl
1050 — 1080 C-Br Stretch bromides (often in the
fingerprint region).[1]

"Oop" bending, diagnostic for

1,2,3-trisubstituted benzene
730 — 750 C-H Out-of-Plane ] o

rings (confirming 7-

substitution).[1]

Part 3: Synthesis & Purity Verification

To ensure the spectroscopic data correlates to a high-purity sample, the synthesis typically
follows the Fischer Indole strategy.[1] The key to purity is removing the regioisomeric
byproducts if the hydrazine is not symmetric (though 2-bromophenylhydrazine directs
regioselectivity well).[1]

Synthesis Workflow

The reaction of (2-Bromophenyl)hydrazine with Acetone (or Acetone equivalent like 2,2-
dimethoxypropane) under acidic conditions yields the target.[1]
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(2-Bromophenyl)hydrazine
HCI Salt

N

Arylhydrazone Intermediate
(Usually not isolated)

Acetone / Ketone Source

H20, - NH3

Fischer Indolization

(Acid Catalyst / Heat)

Sigmatropic Rearrangement

7-Bromo-2-methylindole
(Target)

QC Check:
1. MS (209/211 doublet)
2. NMR (No H-7 doublet)

Figure 2: Synthesis and Validation Workflow for 7-Bromo-2-methylindole

Click to download full resolution via product page

Quality Control Protocol

o Check for Hydrazine: Ensure no peaks appear at
6.8—7.0 (broad) or
4.0 (NH2) in NMR, which would indicate unreacted starting material.[1]

* Regioisomer Check: If 4-bromo-2-methylindole is formed (unlikely via this specific route but
possible via others), the coupling pattern in the aromatic region will change.[1]

o 7-Bromo: H-4 (d), H-5 (t), H-6 (d).
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o 4-Bromo: H-5 (t), H-6 (d), H-7 (d).[1]

o Differentiation: NOESY NMR can confirm the proximity of the Methyl group (C-2) to the NH
and H-3, but not to the Br position.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-BROMO-2-METHYLINDOLE | 1075-34-9 [chemicalbook.com]

» To cite this document: BenchChem. [Spectroscopic Characterization Guide: 7-Bromo-2-
methylindole[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587362#spectroscopic-data-nmr-ir-ms-of-7-bromo-
2-methylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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